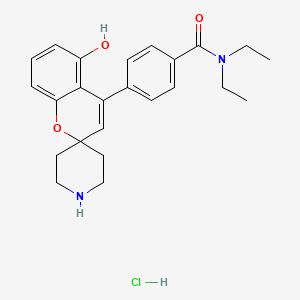

ADL-5859 hydrochloride

Description

Properties

IUPAC Name |

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNLSWREIULTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677374 | |

| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850173-95-4 | |

| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of ADL-5859 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5859 hydrochloride is a novel, orally bioavailable, small molecule that acts as a selective agonist for the delta-opioid receptor (DOR).[1][2][3] It has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain.[4][5] A key feature of ADL-5859's mechanism of action is its apparent biased agonism. Unlike prototypical DOR agonists, ADL-5859 produces analgesia with a reduced liability for certain adverse effects, such as hyperlocomotion and receptor internalization, suggesting a preferential activation of specific downstream signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of ADL-5859, detailing its interaction with the DOR, its effects in preclinical models, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction

The opioid system, comprising mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, is a critical target for pain management. While MOR agonists are potent analgesics, their clinical use is often limited by severe side effects, including respiratory depression, dependence, and abuse liability. The delta-opioid receptor has emerged as a promising alternative therapeutic target for chronic pain, as its activation may offer analgesia with a more favorable side-effect profile.[4] ADL-5859 was developed as a selective DOR agonist with the potential to provide effective pain relief while mitigating the undesirable effects associated with traditional opioids.[2][3]

Core Mechanism of Action: Selective and Biased Agonism at the Delta-Opioid Receptor

ADL-5859 exerts its pharmacological effects primarily through its selective interaction with the delta-opioid receptor.[1][6] Molecular dynamics simulations suggest that upon binding, ADL-5859 induces a conformational change in the DOR, leading to its activation.[7]

Biased Agonism

A defining characteristic of ADL-5859 is its biased agonism. This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the case of ADL-5859, it appears to favor G protein-mediated signaling pathways that lead to analgesia, while avoiding or minimally engaging pathways responsible for certain adverse effects.[4][8]

This biased activity is inferred from in vivo studies where ADL-5859, unlike the standard DOR agonist SNC80, does not induce hyperlocomotion or promote the internalization of the delta-opioid receptor.[4][5] Receptor internalization is often mediated by β-arrestin recruitment, and the lack thereof with ADL-5859 suggests a reduced engagement of this pathway. Furthermore, some DOR agonists are known to induce seizures, an effect that has been linked to β-arrestin 2 recruitment.[8] While ADL-5859 has shown a weak potential for seizure activity, this effect is notably enhanced in β-arrestin 1 knockout mice, indicating a complex interaction with β-arrestin isoforms.[8]

The following diagram illustrates the proposed biased signaling of ADL-5859 at the delta-opioid receptor.

Caption: Proposed biased agonism of ADL-5859 at the delta-opioid receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 0.84 nM | Not Specified | Radioligand Binding | [6] |

| Functional Potency (EC50) | 20 nM | Not Specified | Not Specified | [6] |

| hERG Channel Inhibition (IC50) | 78 µM | Human | Electrophysiology | [6] |

| CYP2D6 Inhibition (IC50) | 43 µM | Human | In vitro enzyme assay | [6] |

Table 1: In Vitro Pharmacological Profile of ADL-5859.

| Parameter | Value | Species | Administration | Reference |

| Oral Bioavailability | Good | Rat | Oral | [4][5] |

Table 2: In Vivo Pharmacokinetic Profile of ADL-5859.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of ADL-5859.

Delta-Opioid Receptor Binding Assay (Representative Protocol)

These assays are performed to determine the binding affinity of a compound for the delta-opioid receptor.

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared from cultured cells or animal brain tissue.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]naltrindole) and varying concentrations of the unlabeled test compound (ADL-5859).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesia Models

This model is used to assess the efficacy of a compound in reducing inflammatory pain.

Methodology:

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of a rodent (mouse or rat). CFA is an emulsion of inactivated and dried mycobacteria in mineral oil, which induces a localized and persistent inflammatory response.

-

Assessment of Hypersensitivity: At various time points after CFA injection, the animal's sensitivity to mechanical and thermal stimuli is measured.

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) or a hot/cold plate. The latency to paw withdrawal is measured.

-

-

Drug Administration: ADL-5859 or a vehicle control is administered to the animals (e.g., orally or intraperitoneally).

-

Post-Treatment Assessment: Mechanical and thermal sensitivity are reassessed at different time points after drug administration to determine the analgesic effect of the compound.

This model is used to evaluate the efficacy of a compound in alleviating neuropathic pain.

Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind leg of a rodent is exposed, and a tight ligation of a portion of the nerve is performed.

-

Development of Neuropathic Pain: Over several days following the surgery, the animal develops signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Assessment of Hypersensitivity: Similar to the CFA model, mechanical and thermal sensitivity are measured to establish a baseline of neuropathic pain.

-

Drug Administration and Assessment: ADL-5859 or a vehicle is administered, and the animal's pain sensitivity is reassessed to evaluate the compound's analgesic efficacy.

Pharmacokinetics

ADL-5859 has been shown to have good oral bioavailability in rats.[4][5] While specific details on its metabolism and excretion are not extensively published, opioids are generally metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system (Phase I metabolism) and through glucuronidation (Phase II metabolism).[5] Excretion of opioid metabolites predominantly occurs via the kidneys.[5] In vitro studies have shown that ADL-5859 has an inhibitory effect on the CYP2D6 enzyme, with an IC50 of 43 µM.[6]

Clinical Development

ADL-5859 has undergone Phase I and Phase II clinical trials for the treatment of pain.[1]

Conclusion

This compound is a selective delta-opioid receptor agonist with a compelling mechanism of action characterized by biased agonism. Its ability to produce analgesia in preclinical models of chronic pain, coupled with a reduced propensity to induce certain adverse effects associated with traditional opioids and some DOR agonists, highlights its potential as a novel therapeutic agent. Further research into its specific downstream signaling pathways and a more detailed characterization of its pharmacokinetic and metabolic profile will provide a more complete understanding of this promising compound.

References

- 1. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In-Depth Analysis of ADL-5859 Hydrochloride's Delta-Opioid Receptor Selectivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL-5859 hydrochloride is a novel, non-peptidic small molecule developed as a potent and selective agonist for the delta-opioid receptor (DOR). Unlike traditional µ-opioid receptor (MOR) agonists such as morphine, which are associated with severe side effects like respiratory depression, euphoria, and high abuse potential, DOR agonists represent a promising alternative for managing chronic pain and mood disorders.[1] ADL-5859, in particular, has demonstrated significant analgesic properties in preclinical models of neuropathic and inflammatory pain.[2][3] Its high selectivity is a critical attribute, minimizing off-target effects and potentially offering a safer therapeutic window. This document provides a comprehensive technical overview of the binding and functional selectivity of ADL-5859, details the experimental protocols used for its characterization, and illustrates key biological and experimental pathways.

Quantitative Selectivity Profile

The selectivity of ADL-5859 is defined by its preferential binding to and activation of the DOR over the µ-opioid receptor (MOR) and κ-opioid receptor (KOR). This is quantified through in vitro binding affinity and functional potency assays.

In Vitro Binding Affinity

Binding affinity is typically determined by radioligand displacement assays, which measure the concentration of a compound required to inhibit the binding of a known radioligand to its receptor. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value indicates higher binding affinity.

Table 1: ADL-5859 Binding Affinity at Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |

|---|---|---|---|

| Delta (δ) | 0.8 - 0.84 nM[4][5] | >1000-fold[4] | >1000-fold[4] |

| Mu (µ) | >800 nM | - | - |

| Kappa (κ) | >800 nM | - | - |

Data compiled from multiple sources indicating high-nanomolar to micromolar affinity for MOR and KOR.

In Vitro Functional Activity

Functional activity measures the ability of a compound to elicit a biological response upon binding to the receptor. For Gi/o-coupled receptors like the DOR, this is often assessed via GTPγS binding assays or downstream signaling inhibition, such as the inhibition of cyclic AMP (cAMP). The potency (EC50 or ED50) represents the concentration required to produce 50% of the maximal response.

Table 2: ADL-5859 Functional Potency at Opioid Receptors

| Assay Type | Receptor Subtype | Functional Potency (EC50/ED50) |

|---|---|---|

| G-Protein Activation | Delta (δ) | 20 nM (ED50)[5] |

| cAMP Inhibition | Delta (δ) | Potent Agonist[6][7] |

| cAMP Inhibition | Mu (µ) | No detectable effect[6][7] |

| cAMP Inhibition | Kappa (κ) | No detectable effect[6][7] |

These data collectively demonstrate that ADL-5859 is a highly potent and selective full agonist at the delta-opioid receptor, with negligible functional activity at mu and kappa subtypes at therapeutic concentrations.

Key Experimental Protocols

The characterization of ADL-5859's selectivity relies on standardized pharmacological assays.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (ADL-5859) for a specific receptor.

Objective: To determine the binding affinity (Ki) of ADL-5859 for delta, mu, and kappa opioid receptors.

Methodology:

-

Membrane Preparation: Crude cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably overexpressing a single human opioid receptor subtype (DOR, MOR, or KOR).[8]

-

Assay Components:

-

Receptor Source: Prepared cell membranes.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype is used (e.g., [³H]naltrindole for DOR, [³H]DAMGO for MOR, [³H]U-69593 for KOR).

-

Test Compound: this compound is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., naloxone) is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The components are mixed in a buffer solution and incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of ADL-5859. A sigmoidal competition curve is generated, from which the IC50 (concentration of ADL-5859 that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[9][10]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of ADL-5859 at Gi/o-coupled opioid receptors.

Methodology:

-

Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the receptor of interest.

-

Assay Components:

-

Receptor Source: Prepared cell membranes.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated Gα subunits.[10]

-

GDP: Guanosine diphosphate is included to ensure the G-proteins are in their inactive, GDP-bound state at baseline.

-

Test Compound: ADL-5859 is added across a range of concentrations.

-

-

Incubation: The membranes are pre-incubated with ADL-5859 and GDP. The reaction is initiated by the addition of [³⁵S]GTPγS and incubated at a controlled temperature (e.g., 30°C). Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Separation: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free radioligand in solution.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the log concentration of ADL-5859. A dose-response curve is generated to determine the EC50 (potency) and the Emax (maximal stimulation relative to a standard full agonist), confirming the compound's functional activity.

Visualized Pathways and Workflows

Signaling Pathway of ADL-5859 at the Delta-Opioid Receptor

The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation by an agonist like ADL-5859 initiates an intracellular signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately producing analgesia.

Caption: Canonical Gi/o signaling pathway activated by ADL-5859 binding to the DOR.

Experimental Workflow for Radioligand Displacement Assay

The following diagram outlines the logical flow of a competitive binding experiment to determine the affinity of ADL-5859 for a target receptor.

Caption: Step-by-step workflow for a radioligand displacement binding experiment.

In Vivo Profile and Biased Agonism

Preclinical studies in rodent models confirm the DOR-mediated analgesic effects of ADL-5859. In models of complete Freund's adjuvant (inflammatory pain) and sciatic nerve ligation (neuropathic pain), ADL-5859 significantly reduced mechanical allodynia.[2][3] These analgesic effects were completely abolished in DOR knockout mice, confirming the on-target mechanism of action.[2][3]

Interestingly, ADL-5859 displays properties of a biased agonist. Unlike the prototypical DOR agonist SNC80, which induces hyperlocomotion and rapid receptor internalization (a process often linked to tolerance), ADL-5859 does not produce these effects in vivo at analgesic doses.[2][3] This suggests that ADL-5859 may preferentially activate G-protein signaling pathways over β-arrestin pathways, the latter of which is implicated in receptor desensitization and some adverse effects.[11] This distinct signaling profile may contribute to a more favorable long-term safety and tolerability profile.

Conclusion

This compound is a highly potent and selective delta-opioid receptor agonist. Quantitative in vitro data from binding and functional assays confirm its greater than 1000-fold selectivity for the DOR over both MOR and KOR.[4] Its mechanism of action is further validated by in vivo studies showing that its significant analgesic properties are entirely DOR-dependent.[2][3] The compound's unique profile as a biased agonist, which avoids certain cellular responses associated with other DOR agonists like SNC80, underscores its potential as a next-generation analgesic with an improved safety margin.[2][11] This technical profile supports the continued investigation of ADL-5859 and similar selective DOR agonists for the treatment of chronic pain and other neurological disorders.

References

- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic antidepressant-like effects between a kappa opioid antagonist (LY2444296) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of ADL-5859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of ADL-5859 hydrochloride, a potent and selective δ-opioid receptor agonist. The information presented is collated from key scientific literature and is intended to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Chemical Profile and Pharmacological Data

ADL-5859, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, is a small molecule that has been investigated for its analgesic properties.[1][2] Its hydrochloride salt is the form typically used for research and development.

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride | [3] |

| Molecular Formula | C₂₄H₂₈N₂O₃ · HCl | [3] |

| Molecular Weight | 428.95 g/mol | [4] |

| CAS Number | 850305-06-5 (free base) | [3] |

| δ-opioid Receptor (DOR) Kᵢ | 0.84 nM | [5] |

| δ-opioid Receptor (DOR) EC₅₀ | 20 nM | [5] |

| μ-opioid Receptor (MOR) Inhibition | 32% at 10 µM | |

| κ-opioid Receptor (KOR) Inhibition | 37% at 10 µM |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the construction of the core spirocyclic piperidine structure, followed by functionalization and final salt formation. The general synthetic approach is outlined below, based on the discovery and development reported in the medicinal chemistry literature.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of the Boc-protected Spirocyclic Intermediate

A general procedure for the synthesis of related spirocyclic piperidines suggests a convergent synthesis strategy. A key intermediate, tert-butyl 4-(4-(N,N-diethylcarbamoyl)phenyl)-5-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, is assembled from commercially available starting materials. This process typically involves the reaction of a suitably substituted aromatic component with a protected piperidone derivative, followed by cyclization to form the spirocyclic core.

Step 2: Boc Deprotection to Yield ADL-5859 Free Base

The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen of the intermediate from Step 1. This is typically achieved under acidic conditions.

-

Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent such as dichloromethane (DCM) or dioxane.

-

Procedure: The Boc-protected intermediate is dissolved in the chosen solvent and treated with an excess of the acid. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The residue is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base of ADL-5859.

Step 3: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

Reagents: ADL-5859 free base, hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol).

-

Procedure: The purified ADL-5859 free base is dissolved in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol). A solution of hydrochloric acid is then added dropwise with stirring.

-

Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield this compound as a solid.

Purification of this compound

Purification of the final compound and intermediates is crucial to ensure high purity for biological testing. The following methods are commonly employed.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

1. Column Chromatography:

Flash column chromatography over silica gel is a standard method for purifying the free base of ADL-5859 before salt formation.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically used to elute the compound. The optimal solvent system is determined by TLC analysis.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC or LC-MS) are combined and concentrated.

2. Crystallization/Precipitation:

Crystallization or precipitation is the final step to obtain the pure hydrochloride salt.

-

Solvent System: A solvent system in which the hydrochloride salt has low solubility at a certain temperature is chosen. This could be a single solvent or a mixture of solvents (e.g., ethyl acetate/diethyl ether, methanol/diethyl ether).

-

Procedure: The crude or partially purified hydrochloride salt is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and may be further cooled in an ice bath to induce crystallization. If the product precipitates upon addition of an anti-solvent, this is also a viable method.

-

Isolation: The resulting crystals or precipitate are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Summary

| Step | Product | Typical Yield | Purity | Analytical Method |

| 1 | Boc-protected Spirocyclic Intermediate | Variable | >95% | NMR, LC-MS |

| 2 | ADL-5859 (Free Base) | High | >95% (after chromatography) | NMR, LC-MS |

| 3 | This compound | High | >98% (after crystallization) | NMR, LC-MS, Elemental Analysis |

Disclaimer: This guide is intended for informational purposes for a professional audience and does not constitute a license to practice any patented inventions. The synthesis and handling of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions.

References

In Vitro Characterization of ADL-5859 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5859 hydrochloride is a potent and selective small molecule agonist of the delta-opioid receptor (DOR) that has been investigated for its analgesic properties.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, which are associated with significant side effects such as respiratory depression, sedation, and euphoria, DOR agonists like ADL-5859 present a promising alternative for pain management.[3] This technical guide provides an in-depth overview of the in vitro characterization of ADL-5859, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented here is intended to support further research and development of selective DOR agonists.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its affinity for opioid receptors and its functional activity in cellular signaling pathways.

Table 1: Opioid Receptor Binding Affinity of ADL-5859

| Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Delta (δ) | 0.84 | Human | [4] |

| Mu (μ) | 32 | Human | [5] |

| Kappa (κ) | 37 | Human | [5] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of ADL-5859

| Assay | Parameter | Value | Cell Line | Reference |

| DOR Agonist Activity | EC₅₀ (nM) | 20 | - | [4] |

| β-Arrestin 1 Recruitment | EC₅₀ (nM) | - | - | - |

| Eₘₐₓ (%) | - | - | - | |

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | - | - | - |

| Eₘₐₓ (%) | - | - |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. Data not available is indicated by a dash.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ADL-5859 and a typical experimental workflow for its in vitro characterization.

Caption: G-protein biased signaling of ADL-5859 at the delta-opioid receptor.

Caption: General experimental workflow for the in vitro characterization of ADL-5859.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for opioid receptor characterization and should be adapted as needed for specific laboratory conditions.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human delta, mu, or kappa opioid receptors.

-

Radioligand: [³H]naltrindole (for DOR), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 10-50 µg of protein).

-

Radioligand at a concentration near its Kₔ.

-

Varying concentrations of this compound or vehicle.

-

For non-specific binding wells, add a high concentration of naloxone.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of ADL-5859 by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Inhibition Assay

Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

A cell line stably co-expressing the delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

This compound stock solution.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well microplates.

Procedure:

-

Plate the cells in microplates and allow them to adhere overnight.

-

Replace the culture medium with assay buffer and pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically a concentration that elicits 80% of the maximal response) in the continued presence of ADL-5859.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of ADL-5859.

-

Determine the EC₅₀ value using non-linear regression analysis.

β-Arrestin Recruitment Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in recruiting β-arrestin to the delta-opioid receptor.

Materials:

-

A cell line engineered to express the delta-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay from DiscoveRx).

-

This compound stock solution.

-

Assay buffer.

-

Substrate for the reporter enzyme.

-

96-well or 384-well white, clear-bottom microplates.

-

Luminometer or chemiluminescence plate reader.

Procedure:

-

Plate the engineered cells in microplates and culture them according to the supplier's recommendations.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the ADL-5859 dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the reporter enzyme to each well.

-

Incubate at room temperature for a period specified by the assay manufacturer to allow for signal development.

-

Measure the luminescence signal using a plate reader.

-

Generate a dose-response curve by plotting the luminescence signal against the concentration of ADL-5859.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. The Eₘₐₓ is typically expressed as a percentage of the response induced by a reference full agonist.

References

- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADL-5859 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ADL5859 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ADL-5859 Hydrochloride for Chronic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL-5859 hydrochloride is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic effects in preclinical models of chronic inflammatory and neuropathic pain.[1][2] As an orally bioavailable small molecule, ADL-5859 represents a promising therapeutic candidate for chronic pain management, potentially offering a safer alternative to traditional mu-opioid receptor (MOR) agonists. This guide provides a comprehensive overview of ADL-5859, including its mechanism of action, preclinical data, experimental protocols, and signaling pathways. A key characteristic of ADL-5859 is its suggested biased agonism, which may contribute to its favorable side-effect profile, notably the absence of hyperlocomotion and in vivo receptor internalization seen with other DOR agonists like SNC80.[2][3]

Mechanism of Action

ADL-5859 is a selective agonist for the delta-opioid receptor, a G-protein coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.[4][5] Upon binding, ADL-5859 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This, in turn, modulates downstream effectors, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[5] The net effect is a reduction in neuronal excitability and neurotransmitter release, leading to analgesia.[5] Furthermore, DOR activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in the long-term regulation of pain perception.[8][9]

Molecular dynamics simulations suggest that ADL-5859 binding to the inactive DOR promotes a conformational shift towards the active state, with significant changes in transmembrane domains 5 and 6, and intracellular loop 3.[10][11]

Biased Agonism

A noteworthy feature of ADL-5859 is its potential for biased agonism. Unlike the prototypical DOR agonist SNC80, which induces hyperlocomotion and significant receptor internalization in vivo, ADL-5859 does not produce these effects.[2][3] This suggests that ADL-5859 may preferentially activate specific downstream signaling pathways (G-protein-mediated) over others (β-arrestin-mediated), which are often associated with adverse effects and receptor desensitization.[3][12] This biased signaling profile could be a key factor in its improved therapeutic window.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacological Profile of ADL-5859

| Parameter | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| δ-Opioid Receptor | Human (CHO cells) | 0.84 nM | Le Bourdonnec et al., 2008 |

| Functional Activity | |||

| EC50 (GTPγS binding) | Human (CHO cells) | 20 nM | Le Bourdonnec et al., 2008 |

Table 2: In Vivo Analgesic Efficacy of ADL-5859

| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |

| CFA-Induced Inflammatory Pain | Mouse | Oral | 30-100 mg/kg | Significant reversal of mechanical allodynia. | Nozaki et al., 2012 |

| Sciatic Nerve Ligation (SNL) | Mouse | Oral | 30 mg/kg | Full reversal of mechanical allodynia. | Nozaki et al., 2012 |

Table 3: Pharmacokinetic Parameters of ADL-5859

| Species | Half-life (t1/2) | Oral Bioavailability | Reference(s) |

| Rat | 5.1 hours | Good | Le Bourdonnec et al., 2009 |

| Dog | - | Good | Le Bourdonnec et al., 2009 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ADL-5859.

In Vivo Chronic Pain Models

Objective: To induce a persistent inflammatory pain state to evaluate the analgesic effects of ADL-5859.

Procedure:

-

Animal Model: Male C57BL6/J × SV129Pas mice are commonly used.[2]

-

Induction of Inflammation: After baseline measurement of mechanical sensitivity, animals are briefly anesthetized (e.g., with 2% isoflurane). 8-20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.[2]

-

Behavioral Testing: Mechanical allodynia is assessed 2 to 3 days post-CFA injection using the von Frey filament test.[2]

-

Animals are placed in individual Plexiglas compartments on a wire mesh floor and allowed to acclimate.

-

A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the inflamed paw.

-

The "up-down" method is often employed, starting with a mid-range filament. A positive response (paw withdrawal, flinching, or licking) leads to the use of a weaker filament, while a lack of response leads to a stronger one.[13]

-

The 50% paw withdrawal threshold is then calculated.

-

-

Drug Administration: ADL-5859 is dissolved in a vehicle such as distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 and administered orally by gavage.[2] Behavioral testing is performed at various time points post-administration (e.g., 60 minutes).[2]

Objective: To create a model of neuropathic pain to assess the efficacy of ADL-5859.

Procedure:

-

Animal Model: Male C57BL6/J × SV129Pas mice are suitable for this model.[2]

-

Surgical Procedure:

-

Animals are deeply anesthetized (e.g., with a ketamine/xylazine mixture).[2]

-

An incision is made on the lateral side of the thigh to expose the sciatic nerve.[1]

-

A tight ligation of approximately one-third to one-half of the diameter of the common sciatic nerve is performed using a 7-0 silk suture.[2][14] Care is taken not to damage the surrounding musculature.

-

The muscle and skin are then sutured closed.[1]

-

-

Behavioral Testing: Mechanical allodynia is assessed approximately 2 weeks post-surgery using the von Frey filament test as described in the CFA model.[2]

-

Drug Administration: ADL-5859 is administered orally, and behavioral assessments are conducted at specified time points.[2]

In Vitro Assays

Objective: To determine the binding affinity (Ki) of ADL-5859 for the delta-opioid receptor.

Procedure:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (hDOR).[15]

-

Assay Conditions:

-

Membranes are incubated with a radiolabeled DOR antagonist, such as [³H]-naltrindole, at a concentration near its Kd.[16]

-

Varying concentrations of ADL-5859 are added to compete with the radioligand for binding.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.[15]

-

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.[16]

-

Data Analysis: The concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[16]

Objective: To assess the functional activity of ADL-5859 as a DOR agonist by measuring G-protein activation.

Procedure:

-

Membrane Preparation: Membranes from CHO-hDOR cells are used.[15]

-

Assay Conditions:

-

Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.[18]

-

Data Analysis: The concentration-response curve for ADL-5859-stimulated [³⁵S]GTPγS binding is generated to determine the EC50 and Emax values.[18]

Objective: To measure the downstream effect of DOR activation by ADL-5859 on adenylyl cyclase activity.

Procedure:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hDOR are commonly used.[7]

-

Assay Conditions:

-

cAMP Measurement: Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[19]

-

Data Analysis: The concentration-response curve for ADL-5859-mediated inhibition of cAMP accumulation is plotted to determine the IC50 value.[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with ADL-5859 research.

Caption: ADL-5859 Signaling Pathway.

Caption: Preclinical Research Workflow for ADL-5859.

Caption: Biased Agonism of ADL-5859 vs. SNC80.

Clinical Development

ADL-5859 has been investigated in a Phase 2a clinical trial (NCT00603265) to assess its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[18] This randomized, double-blind, placebo- and active-controlled study aimed to evaluate the effectiveness of ADL-5859 in relieving pain compared to placebo and duloxetine.[18] The primary outcome measure was the change from baseline in the weekly average of daily pain scores on a Numeric Pain Rating Scale (NPRS).[18] Secondary outcome measures included assessments of pain after walking and patient global impression of change.[18]

Conclusion

This compound is a promising DOR agonist with a distinct pharmacological profile. Its potent analgesic effects in preclinical models of chronic pain, coupled with a favorable side-effect profile potentially stemming from biased agonism, make it a compelling candidate for further investigation. The detailed experimental protocols and data presented in this guide are intended to support ongoing research and development efforts in the field of chronic pain therapeutics.

References

- 1. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]

- 9. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]

- 10. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of ADL-5859 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5859 hydrochloride is a novel, orally bioavailable small molecule that acts as a selective agonist for the delta-opioid receptor (DOR). Developed as a potential alternative to traditional opioid analgesics, ADL-5859 aimed to provide effective pain relief with a reduced side-effect profile. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the therapeutic potential of this compound. It details the compound's mechanism of action, in vitro and in vivo pharmacology, and summarizes its clinical development journey. Particular focus is given to its unique property of biased agonism, a characteristic that may underpin its favorable preclinical safety profile. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for key studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, which primarily target the mu-opioid receptor (MOR), are associated with severe side effects, including respiratory depression, sedation, euphoria, and a high potential for addiction. The delta-opioid receptor (DOR) has emerged as a promising alternative therapeutic target for pain management.[1] Activation of DOR has been shown to produce potent analgesia, particularly in models of chronic pain, while potentially avoiding the hallmark adverse effects of MOR agonists.[1]

This compound (IUPAC Name: N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride) is a selective DOR agonist that was investigated for the treatment of pain.[2][3] Its development was based on the hypothesis that selective DOR activation could uncouple the analgesic effects of opioids from their undesirable side effects.[2] Preclinical studies demonstrated its efficacy in animal models of inflammatory and neuropathic pain, and it was found to be orally active.[2][4] Furthermore, ADL-5859 exhibited properties of a biased agonist, suggesting a mechanism that could further enhance its safety profile.[4][5]

This guide will delve into the scientific investigations of this compound, presenting its pharmacological profile, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Mechanism of Action

ADL-5859 is a selective agonist at the delta-opioid receptor.[2] Like other opioids, it activates G-protein coupled receptors (GPCRs). However, its selectivity for the DOR is a key feature. The binding of ADL-5859 to the DOR is thought to initiate a signaling cascade that ultimately leads to analgesia. Molecular dynamic simulations suggest that ADL-5859 binding induces a conformational change in the receptor, particularly in the transmembrane domains 5 and 6, and intracellular loop 3, leading to its activation.[6]

A crucial aspect of ADL-5859's mechanism is its apparent biased agonism.[4][5] Unlike the prototypical DOR agonist SNC80, ADL-5859 does not appear to induce significant locomotor activity or receptor internalization in vivo.[4][5] This suggests that ADL-5859 may preferentially activate certain downstream signaling pathways (e.g., those mediating analgesia) over others (e.g., those responsible for receptor desensitization and certain side effects).

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. These studies have confirmed its high affinity and selectivity for the delta-opioid receptor.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 20 nM | Radioligand binding assay | [2] |

| Functional Potency (EC50) | Not explicitly stated in search results | Functional assays (e.g., GTPγS) | - |

| Selectivity vs. µ-opioid receptor | Selective for DOR | Not specified | [2] |

| Selectivity vs. κ-opioid receptor | Selective for DOR | Not specified | [2] |

| hERG Channel Inhibition (IC50) | Not explicitly stated in search results | Electrophysiology assay | - |

| CYP2D6 Inhibition (IC50) | Not explicitly stated in search results | In vitro metabolism assay | - |

Preclinical In Vivo Pharmacology

ADL-5859 has demonstrated significant analgesic effects in rodent models of chronic pain. These studies have been crucial in establishing its therapeutic potential and understanding its in vivo mechanism of action.

Efficacy in Pain Models

| Animal Model | Species | Dosing | Outcome | Reference |

| CFA-Induced Inflammatory Pain | Rat | 3 mg/kg, p.o. | Reversal of mechanical hyperalgesia | [4] |

| Sciatic Nerve Ligation (SNL) | Mouse | 30 mg/kg, p.o. | Reversal of mechanical allodynia | [4][5] |

Biased Agonism In Vivo

A key finding from preclinical studies is the lack of certain side effects typically associated with opioid agonists.

| In Vivo Effect | ADL-5859 | SNC80 (Reference Agonist) | Species | Reference |

| Locomotor Activity | No significant change | Significant hyperlocomotion | Mouse | [4] |

| Receptor Internalization | Not induced | Induced | Mouse | [4][5] |

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Single and multiple ascending dose Phase I studies were conducted in healthy volunteers.[7][8] These studies indicated that ADL-5859 was generally well-tolerated and orally bioavailable.[7] However, specific quantitative pharmacokinetic data from these studies are not publicly available.

Phase II Clinical Trials

Phase II clinical trials were initiated to assess the efficacy of ADL-5859 in patients with pain. However, these trials were ultimately terminated as they did not meet their primary endpoints for pain reduction.

| Clinical Trial | Indication | Primary Endpoint | Outcome | Reference |

| NCT00626275 | Rheumatoid Arthritis | Not specified | Did not meet primary endpoint |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of ADL-5859 for the delta-opioid receptor.

-

Methodology:

-

Prepare cell membranes expressing the human delta-opioid receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled DOR ligand (e.g., [³H]naltrindole) and varying concentrations of ADL-5859.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of ADL-5859 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the ability of ADL-5859 to activate G-protein signaling downstream of the DOR.

-

Methodology:

-

Incubate cell membranes expressing the DOR with varying concentrations of ADL-5859 in the presence of GDP.

-

Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Plot the data to determine the EC50 and Emax for G-protein activation.

-

-

Objective: To measure the recruitment of β-arrestin to the DOR upon agonist stimulation.

-

Methodology:

-

Co-express a DOR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP) in a suitable cell line.

-

Treat the cells with varying concentrations of ADL-5859.

-

Add the Rluc substrate, coelenterazine.

-

If ADL-5859 induces the interaction between the DOR and β-arrestin, the proximity of Rluc and YFP will result in energy transfer from Rluc to YFP, leading to YFP emission.

-

Measure the light emission from both Rluc and YFP and calculate the BRET ratio.

-

Plot the BRET ratio against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Models

-

Objective: To evaluate the efficacy of ADL-5859 in a model of inflammatory pain.

-

Procedure:

-

Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of a rodent.

-

Development of Hyperalgesia: Allow several hours to days for the development of a localized inflammatory response and mechanical hyperalgesia.

-

Treatment: Administer this compound orally at the desired dose.

-

Assessment: Measure the mechanical withdrawal threshold at various time points post-dosing using von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.

-

-

Objective: To assess the efficacy of ADL-5859 in a model of neuropathic pain.

-

Procedure:

-

Surgery: Surgically expose the sciatic nerve of an anesthetized rodent and place a partial, tight ligation around it.

-

Development of Allodynia: Allow several days for the development of mechanical allodynia in the ipsilateral paw.

-

Treatment: Administer this compound orally at the desired dose.

-

Assessment: Measure the mechanical withdrawal threshold at various time points post-dosing using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.

-

Discussion and Future Perspectives

This compound represents a significant effort in the development of selective delta-opioid receptor agonists for pain management. Its preclinical profile was promising, demonstrating efficacy in relevant pain models and a potential for an improved safety profile, likely attributable to its biased agonist properties. The lack of locomotor activation and receptor internalization in vivo are particularly noteworthy, as these effects are often linked to the undesirable aspects of opioid therapy.

Despite the promising preclinical data, the transition to clinical efficacy proved challenging, with Phase II trials failing to demonstrate a significant analgesic effect in patients with rheumatoid arthritis and diabetic peripheral neuropathy. The reasons for this translational failure are likely multifactorial and may include differences in the pathophysiology of pain between animal models and human disease, pharmacokinetic variability in the patient population, or an insufficient therapeutic window.

The story of ADL-5859 underscores the complexities of drug development, particularly in the pain space. However, the insights gained from its investigation remain valuable. The demonstration of in vivo biased agonism at the DOR provides a strong rationale for the continued pursuit of this mechanism for developing safer analgesics. Future research in this area could focus on developing DOR agonists with optimized pharmacokinetic profiles and a more profound bias towards analgesic signaling pathways. Further elucidation of the specific downstream effectors of DOR activation that mediate analgesia versus side effects will be critical for the rational design of the next generation of delta-opioid-targeted therapeutics.

Conclusion

This compound is a selective delta-opioid receptor agonist that showed considerable promise in preclinical models of pain. Its unique profile as a biased agonist suggested the potential for a safer therapeutic window compared to traditional opioids. While it did not achieve clinical success, the research surrounding ADL-5859 has contributed significantly to our understanding of delta-opioid receptor pharmacology and the potential of biased agonism as a strategy for developing improved analgesics. The data and methodologies presented in this guide provide a valuable resource for researchers and drug developers continuing to work towards the goal of safer and more effective pain management.

References

- 1. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized phase I study to evaluate the safety, tolerability, pharmacokinetics and food-effect of Iguratimod in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

ADL-5859 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5859 hydrochloride is a potent and selective second-generation non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its analgesic properties, particularly in the context of chronic inflammatory and neuropathic pain. A key characteristic of ADL-5859 is its nature as a biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This biased agonism is hypothesized to contribute to a favorable side-effect profile compared to traditional opioid analgesics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| CAS Number | 850173-95-4 |

| Molecular Formula | C₂₄H₂₈N₂O₃ · HCl |

| Molecular Weight | 429.0 g/mol |

Pharmacology

Mechanism of Action

ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission.

Biased Agonism

ADL-5859 exhibits biased agonism, favoring the G-protein signaling pathway over the recruitment of β-arrestin.[1] This is a significant feature, as the β-arrestin pathway is often associated with the development of tolerance and other adverse effects of opioid agonists. By minimizing β-arrestin recruitment, ADL-5859 may offer a therapeutic advantage.

In Vitro Activity

The in vitro activity of ADL-5859 has been characterized in various assays.

| Assay | Parameter | Value |

| Delta-Opioid Receptor Binding | Ki | 0.84 nM |

| Functional Activity | EC₅₀ | 20 nM |

| hERG Channel Inhibition | IC₅₀ | 78 µM |

| CYP2D6 Inhibition | IC₅₀ | 43 µM |

Experimental Protocols

In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of chronic inflammation.

-

Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized and persistent inflammation.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments.[1] An increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.[2][3][4][5]

-

ADL-5859 Administration: ADL-5859 is typically administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.[1]

-

Timeline: Mechanical allodynia is established over several days following CFA injection, and the effects of ADL-5859 are assessed at various time points post-dosing.[1]

This model mimics chronic neuropathic pain resulting from nerve damage.

-

Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[1][6][7][8]

-

Assessment of Mechanical Allodynia: Similar to the CFA model, mechanical sensitivity is quantified by measuring the paw withdrawal threshold using von Frey filaments on the lateral, sural nerve-innervated aspect of the paw.[1][6]

-

ADL-5859 Administration: Oral administration of ADL-5859 at doses of 10-30 mg/kg has been shown to be effective in this model.[1]

-

Timeline: Neuropathic pain develops within days of the surgery, and the analgesic effects of the compound are evaluated at specific time points after administration.[1]

In Vitro Assays

This assay determines the binding affinity of a compound to the delta-opioid receptor.

-

Radioligand: [³H]naltrindole, a selective delta-opioid receptor antagonist, is commonly used.[9][10]

-

Preparation: Membranes are prepared from cells or tissues expressing the delta-opioid receptor.

-

Procedure: Membranes are incubated with a fixed concentration of [³H]naltrindole and varying concentrations of the test compound (e.g., ADL-5859).

-

Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.

-

Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

This functional assay measures the activation of G-proteins following receptor agonism.

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to quantify this exchange.[11][12][13][14]

-

Procedure: Cell membranes expressing the delta-opioid receptor are incubated with the test compound, GDP, and [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation, and the potency (EC₅₀) and efficacy (Emax) of the agonist can be determined.

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Procedure: Cells expressing the delta-opioid receptor are first stimulated with forskolin to increase basal cAMP levels. The cells are then treated with the test agonist.

-

Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.

-

Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi/o-coupled receptor agonism.

Pharmacokinetics

Pharmacokinetic studies in preclinical species provide insights into the absorption, distribution, metabolism, and excretion of ADL-5859.

| Species | Parameter | Value | Route of Administration |

| Rat | Half-life (t₁/₂) | 5.1 hours[1] | Oral (p.o.) |

Clinical Development

ADL-5859 has been evaluated in clinical trials for the treatment of pain. A notable Phase 2a trial (NCT00603265) investigated its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[15] The study was a randomized, double-blind, placebo- and active-controlled trial.[15] The primary outcome measure was the change from baseline in the daily average pain score on the Numeric Pain Rating Scale (NPRS).[15]

Signaling Pathway and Experimental Workflow Diagrams

Caption: ADL-5859 biased agonism at the delta-opioid receptor.

Caption: Workflow for CFA-induced inflammatory pain model.

References

- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

In Vivo Experimental Protocols for Delta-Opioid Receptor Agonists: A Representative Application Note

Disclaimer: Specific in vivo experimental data for a compound designated "ADL-5859 hydrochloride" is not available in the public domain. The following application notes and protocols are representative of in vivo studies involving delta-opioid receptor agonists and are intended to serve as a guideline for researchers. All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction

Delta-opioid receptors (DORs) are a class of opioid receptors that have been investigated for their potential in treating a variety of conditions, including chronic pain, depression, and anxiety. Agonists of the DOR are of particular interest as they may offer analgesic effects with a reduced side effect profile compared to traditional mu-opioid receptor agonists, such as morphine. This document outlines representative in vivo experimental protocols for evaluating the efficacy and pharmacokinetic properties of a putative delta-opioid receptor agonist, exemplified here as a generic compound.

Quantitative Data Summary

The following tables summarize representative quantitative data that would be collected in the evaluation of a delta-opioid receptor agonist. The values presented are hypothetical and for illustrative purposes.

Table 1: Representative Antinociceptive Efficacy in a Rodent Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |

| Vehicle | 0 | 4.5 ± 0.8 | 0% |

| Compound A | 1 | 8.2 ± 1.1 | 35% |

| Compound A | 3 | 12.7 ± 1.5 | 78% |

| Compound A | 10 | 14.5 ± 1.3 | 95% |

| Positive Control | 10 | 15.0 ± 1.0 | 100% |

Table 2: Representative Pharmacokinetic Parameters in Rats

| Parameter | Oral (p.o.) | Intravenous (i.v.) |

| Dose (mg/kg) | 10 | 2 |

| Cmax (ng/mL) | 450 ± 75 | 1200 ± 150 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (0-t) (ng*h/mL) | 2800 ± 350 | 1500 ± 200 |

| Half-life (t1/2) (h) | 4.2 | 3.8 |

| Bioavailability (%) | 42% | N/A |

Experimental Protocols

1. Evaluation of Antinociceptive Efficacy in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Objective: To assess the ability of a test compound to reverse mechanical allodynia in a rodent model of neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure:

-

Anesthetize the rat with isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh of the right hind limb.

-

Expose the sciatic nerve and place four loose chromic gut ligatures around it.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-10 days, during which time neuropathic pain behaviors will develop.

-

-

Experimental Procedure:

-

Establish a baseline mechanical withdrawal threshold using von Frey filaments.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Measure the mechanical withdrawal threshold at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

-

A positive control, such as gabapentin, should be included.

-

-

Data Analysis: The paw withdrawal threshold in grams is determined. The data can be converted to % Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug threshold - baseline threshold) / (cut-off threshold - baseline threshold)] * 100.

2. Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of the test compound.

-

Animal Model: Male Wistar rats (250-300 g) with cannulated jugular veins.

-

Experimental Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to separate groups.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis:

-

Extract the test compound from the plasma samples.

-

Quantify the concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Visualizations

Caption: Workflow for in vivo efficacy testing of a novel analgesic compound.

Caption: Simplified signaling cascade following delta-opioid receptor activation.

Application Notes and Protocols for ADL-5859 Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of ADL-5859 hydrochloride in mice, a selective δ-opioid receptor (DOR) agonist with potential applications in pain management. The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments.

Introduction